

Probing Glycemic Control Mechanisms with Iriflophenone: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Iriflophenone	
Cat. No.:	B049224	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone, a benzophenone derivative found in various plant species such as Aquilaria sinensis, has emerged as a molecule of interest for researchers in metabolic diseases.[1] Specifically, **Iriflophenone** 3-C- β -glucoside (IPG) has demonstrated significant potential as a chemical probe for investigating pathways related to glycemic control. Its activities include the potent inhibition of α -glucosidase and the enhancement of glucose uptake in adipocytes, suggesting multiple avenues for its application in diabetes and metabolic syndrome research. [2][3]

This document provides detailed application notes and protocols for utilizing **Iriflophenone** as a chemical probe to explore these biological functions.

Physicochemical Properties

Property	Value
Chemical Formula	C19H20O10
Molecular Weight	408.36 g/mol
Appearance	Pale yellow powder
Solubility	Soluble in methanol, ethanol, and DMSO



Applications

Iriflophenone 3-C-β-glucoside can be employed as a chemical probe in the following research areas:

- Inhibition of α-Glucosidase: As a potent inhibitor of α-glucosidase, Iriflophenone can be
 used to study the role of this enzyme in carbohydrate metabolism and as a reference
 compound for the screening of new α-glucosidase inhibitors.[1][2]
- Insulin-Mimetic and Glucose Uptake Studies: **Iriflophenone** enhances glucose uptake in adipocytes, making it a useful tool to investigate insulin signaling pathways and glucose transporter function.[2]
- In Vivo Models of Hyperglycemia: The compound has been shown to lower fasting blood glucose levels in animal models of diabetes, providing a tool for studying anti-hyperglycemic effects in a physiological context.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **Iriflophenone** 3-C- β -glucoside (IPG) from published studies.

Table 1: In Vitro Activity of **Iriflophenone** 3-C-β-glucoside (IPG)



Assay	Cell Type/Enzyme	Parameter	Value	Reference
α-Glucosidase Inhibition	α-Glucosidase	Potency	Stronger than acarbose	[1][2]
Glucose Uptake	Rat Adipocytes	0.25 μM IPG	153.3% of control	[2]
2.5 μM IPG	154.6% of control	[2]		
12.5 μM IPG	~114-117% of control	[2]	_	
25 μM IPG	~114-117% of control	[2]	_	
1.5 nM Insulin (Control)	183% of control	[2]		

Table 2: In Vivo Activity of **Iriflophenone** 3-C- β -glucoside (IPG) in a Streptozotocin-Induced Diabetic Mouse Model

Treatment Group	Dosage	Effect on Fasting Blood Glucose	Reference
IPG	0.47 g/kg (oral)	46.4% reduction	[2]
Insulin (Control)	8 U/kg (subcutaneous)	41.5% reduction	[2]
Methanol Extract (Control)	1 g/kg (oral)	40.3% reduction	[2]

Experimental Protocols

Protocol 1: In Vitro α -Glucosidase Inhibition Assay

This protocol is designed to assess the inhibitory activity of $\mbox{{\bf Iriflophenone}}$ on $\alpha\mbox{-glucosidase}.$



Materials:

- **Iriflophenone** 3-C-β-glucoside
- α-Glucosidase from Saccharomyces cerevisiae
- p-Nitrophenyl-α-D-glucopyranoside (pNPG)
- Sodium phosphate buffer (100 mM, pH 6.8)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of Iriflophenone in DMSO. Further dilute with sodium phosphate buffer to achieve a range of desired concentrations.
- In a 96-well plate, add 50 μ L of the **Iriflophenone** solution to each well. For the control, add 50 μ L of buffer.
- Add 50 μ L of α -glucosidase solution (0.2 U/mL in phosphate buffer) to each well.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 50 μ L of pNPG solution (1 mM in phosphate buffer) to each well.
- Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the rate of p-nitrophenol formation.
- Calculate the percentage of inhibition for each concentration of **Iriflophenone** compared to the control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **Iriflophenone** concentration.



Protocol 2: In Vitro Glucose Uptake Assay in Rat Adipocytes

This protocol measures the effect of **Iriflophenone** on glucose uptake in isolated rat adipocytes.[2]

Materials:

- Iriflophenone 3-C-β-glucoside
- Epididymal fat pads from rats
- Collagenase type I
- Krebs-Ringer bicarbonate buffer (KRBB), pH 7.4, with and without glucose
- Bovine serum albumin (BSA)
- 2-Deoxy-D-[3H]glucose
- Insulin

Procedure:

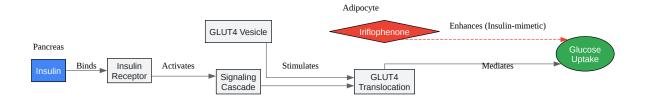
- Adipocyte Isolation:
 - Isolate epididymal fat pads from rats.
 - Digest the fat pads with collagenase type I in KRBB containing 1% BSA and 1.11 mM glucose.
 - Filter the cell suspension and wash the adipocytes with KRBB.
 - Resuspend the fat cells to a 40% packed cell volume in KRBB without glucose.
- Glucose Uptake Assay:
 - Dissolve Iriflophenone in KRBB without glucose and prepare serial dilutions.

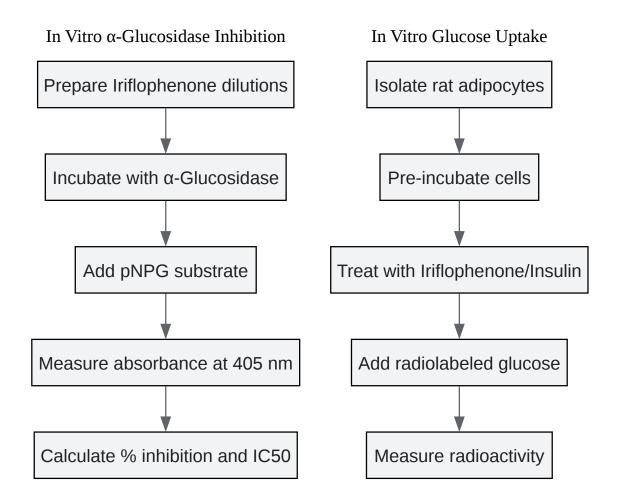


- In microtubes, mix 200 μL of the cell suspension with 50 μL of KRBB without glucose.
- Incubate at 37°C for 15 minutes in a shaking water bath.
- Add 50 μL of the Iriflophenone solution (final concentrations of 0.25, 2.45, 12.2, and 24.5 μM) or insulin solution (final concentration of 1.5 nM) to the respective tubes.[2]
- After a further incubation period (e.g., 30 minutes), add 2-Deoxy-D-[³H]glucose to a final concentration of 0.1 μCi/mL.
- Incubate for a defined period (e.g., 10 minutes) to allow for glucose uptake.
- Stop the reaction by adding ice-cold phloretin solution.
- Separate the adipocytes from the medium by centrifugation through silicone oil.
- Measure the radioactivity in the cell pellet using a scintillation counter to quantify glucose uptake.

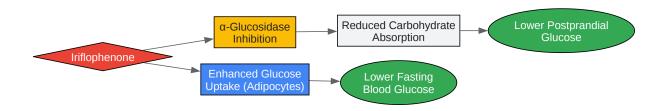
Visualizations











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